3-Methyl-2-(methylthio)pyridine-5-boronic acid
Overview
Description
“3-Methyl-2-(methylthio)pyridine-5-boronic acid” is a chemical compound with the molecular formula C7H10BNO2S . It has a molecular weight of 183.04 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BNO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide information on its 3D structure.Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Scientific Research Applications
Reactivity in Chemosensor Design
The study of 3-pyridinium boronic acid derivatives, including those similar to 3-Methyl-2-(methylthio)pyridine-5-boronic acid, has revealed significant insights into their reactivity and potential for use in chemosensor applications. The introduction of substituents to the pyridine moiety in these boronic acids drastically affects their acidity and reactivity, which is crucial for designing effective organoboron-based chemosensors. These findings suggest that this compound could be tailored for specific sensing applications, particularly in detecting biologically relevant analytes in acidic aqueous solutions (Iwatsuki et al., 2012).
Synthesis and Functionalization in Drug Discovery
Research into the synthesis of novel compounds using boronic acids as intermediates, including structures related to this compound, has demonstrated their utility in the creation of molecules with significant antitumor activity. This showcases the potential of such boronic acids in the development of new therapeutic agents, particularly for challenging conditions like triple-negative breast cancer. The ability to functionalize these compounds through cross-coupling reactions opens up a wide array of possibilities for drug discovery and development (Silva et al., 2021).
Material Science and Sensor Development
Boronic acids, including this compound, find applications in material science, particularly in the development of optical sensors. Their unique reactivity profiles enable the creation of sensors that can detect environmental changes or specific analytes. For instance, boronic acid derivatives have been explored for their colorimetric sensing abilities, which could be potentially applied to detect fluoride ions in various solvents, illustrating the versatility and utility of these compounds in sensor technology (Wade & Gabbaï, 2009).
Safety and Hazards
Future Directions
The future directions for “3-Methyl-2-(methylthio)pyridine-5-boronic acid” could involve its use in the development of new synthetic methods and applications in medicinal chemistry. For instance, the protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported . This could potentially open up new avenues for the use of this compound in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-(methylthio)pyridine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It’s worth noting that the compound is relatively stable, readily prepared, and generally environmentally benign , which may contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a versatile tool in organic synthesis.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reaction can be catalyzed by ethers . Additionally, the compound’s storage temperature (2-8°C) and shipping temperature (room temperature) may also affect its stability and efficacy .
properties
IUPAC Name |
(5-methyl-6-methylsulfanylpyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c1-5-3-6(8(10)11)4-9-7(5)12-2/h3-4,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNBIKYOMOKNLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)SC)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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